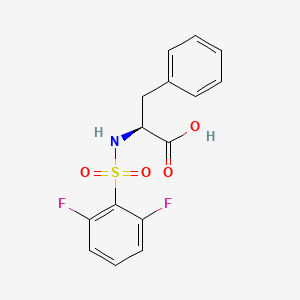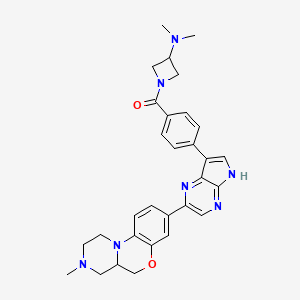
Hpk1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic progenitor kinase 1 inhibitor 9 (Hpk1-IN-9) is a novel small molecule inhibitor that targets hematopoietic progenitor kinase 1 (HPK1). HPK1 is a serine/threonine kinase involved in the regulation of immune responses, particularly in T cells and dendritic cells. Inhibition of HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of diaminopyrimidine carboxamides as starting materials . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Hpk1-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Hpk1-IN-9 has a wide range of scientific research applications, including:
Wirkmechanismus
Hpk1-IN-9 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the phosphorylation of downstream signaling molecules such as SLP-76, leading to enhanced T cell activation and immune responses . The molecular targets and pathways involved include the T cell receptor (TCR) signaling pathway and the modulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
Hpk1-IN-9 is compared with other HPK1 inhibitors such as compound K and ISM9182A. While all these compounds target HPK1, this compound is unique in its high selectivity and potency . Similar compounds include:
Eigenschaften
Molekularformel |
C30H33N7O2 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
[3-(dimethylamino)azetidin-1-yl]-[4-[2-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]methanone |
InChI |
InChI=1S/C30H33N7O2/c1-34(2)22-16-36(17-22)30(38)20-6-4-19(5-7-20)24-13-31-29-28(24)33-25(14-32-29)21-8-9-26-27(12-21)39-18-23-15-35(3)10-11-37(23)26/h4-9,12-14,22-23H,10-11,15-18H2,1-3H3,(H,31,32) |
InChI-Schlüssel |
HOCZDMHZECLMJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CN=C5C(=N4)C(=CN5)C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
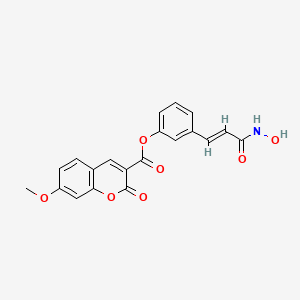
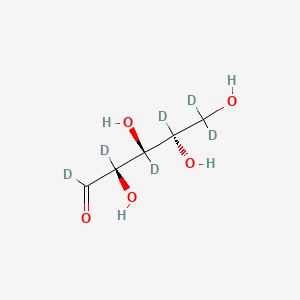
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)

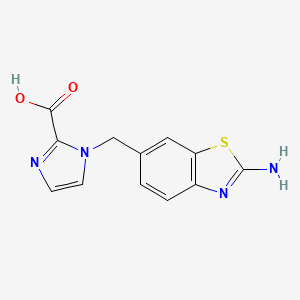

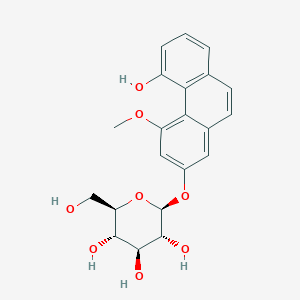
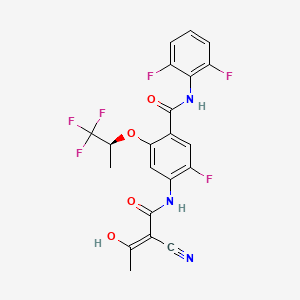
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)

